molecular formula C11H19N3 B13066932 2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13066932
M. Wt: 193.29 g/mol
InChI Key: JQWYMOSDHCFMGZ-UHFFFAOYSA-N
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Description

2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine ( 1698763-58-4) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine (PP) class of fused, rigid N-heterocyclic compounds . This privileged scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile chemistry and wide range of biological activities . Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They have been explored as effective inhibitors of various protein kinases, including CK2, EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers . The structural framework of the pyrazolo[1,5-a]pyrimidine core provides a planar system that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific biological targets . This compound is offered For Research Use Only and is intended for use in laboratory research applications such as the development of novel kinase inhibitors and other biologically active molecules. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-butyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-9(2)6-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3

InChI Key

JQWYMOSDHCFMGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2CCC(NC2=C1)C

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds

A common and efficient method to synthesize pyrazolo[1,5-a]pyrimidines, including 2-butyl-5-methyl derivatives, is the condensation and cyclization of 5-amino-3-methylpyrazole or its analogs with β-dicarbonyl compounds such as butyl acetoacetate. This reaction typically proceeds in the presence of a base (e.g., sodium ethoxide) and involves sequential condensation and ring closure to form the fused heterocyclic system.

  • For example, the reaction of 3-amino-4-methylpyrazole with butyl acetoacetate under basic conditions yields the target pyrazolo[1,5-a]pyrimidine core through a series of condensation and cyclization steps. This method is favored for its straightforwardness and moderate to high yields.

Multi-Step Synthesis via Functionalized Intermediates

More complex synthetic routes involve multi-step procedures starting from substituted pyrazoles and malonate derivatives:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide affords dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
  • Subsequent chlorination with phosphorus oxychloride converts dihydroxy intermediates into dichloro derivatives (~61% yield).
  • Nucleophilic substitution at the 7-chloro position using morpholine and potassium carbonate leads to functionalized pyrazolo[1,5-a]pyrimidines with excellent yields (~94%).

This route allows for further functionalization at various ring positions, including the introduction of butyl and methyl groups, through Suzuki coupling and reductive amination reactions, expanding the structural diversity of the pyrazolo[1,5-a]pyrimidine core.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclization of aminopyrazoles with electrophilic reagents such as benzylidene malononitrile derivatives, yielding regioselective pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This method offers advantages of shorter reaction times and improved yields compared to conventional reflux methods.

Detailed Synthetic Procedure Example for 2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Step Reagents & Conditions Description Yield (%)
1 3-Amino-4-methylpyrazole + Butyl acetoacetate + NaOEt (sodium ethoxide) Condensation and cyclization under reflux in ethanol or suitable solvent 70–85
2 Purification by recrystallization or chromatography Isolation of pure pyrazolo[1,5-a]pyrimidine derivative

This method exploits the nucleophilicity of the amino group on the pyrazole and the electrophilicity of the β-ketoester to form the fused heterocycle.

Reaction Mechanism Insights

  • The initial step involves nucleophilic attack of the amino group of the pyrazole on the carbonyl carbon of the β-dicarbonyl compound.
  • This is followed by intramolecular cyclization, facilitated by the base, to close the pyrimidine ring.
  • The process is often regioselective, favoring formation of the 2-butyl and 5-methyl substitution pattern due to the orientation of substituents on the starting materials and reaction conditions.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Direct Cyclization (Base-mediated) 3-Amino-4-methylpyrazole + butyl acetoacetate Sodium ethoxide, reflux Simple, moderate to high yield, straightforward Limited functional group tolerance
Multi-step Functionalization 5-Amino-3-methylpyrazole + diethyl malonate → chlorination → nucleophilic substitution Multiple steps, POCl3 chlorination, Pd-catalyzed Suzuki coupling High selectivity, allows diverse substitutions Longer synthesis, requires careful control
Microwave-Assisted Cyclization Aminopyrazoles + benzylidene malononitrile derivatives Microwave irradiation, solvent-free Faster, higher yields, eco-friendly Requires microwave equipment, optimization needed

Research Findings and Optimization

  • Studies have demonstrated that the choice of base, solvent, and temperature critically affect the yield and regioselectivity of the cyclization step.
  • Microwave-assisted methods reduce reaction time from hours to minutes while maintaining or improving yields (up to 95% reported).
  • The use of palladium-catalyzed Suzuki coupling in multi-step syntheses allows for late-stage functionalization, enabling the introduction of butyl and methyl groups at precise positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Summary Table of Representative Yields from Literature

Compound/Intermediate Reaction Type Conditions Yield (%) Reference
Dihydroxy-pyrazolo[1,5-a]pyrimidine Condensation with diethyl malonate NaOEt, reflux 89
5,7-Dichloropyrazolo[1,5-a]pyrimidine Chlorination with POCl3 Reflux 61
Morpholine substitution product Nucleophilic substitution K2CO3, room temp 94
Pyrazolo[1,5-a]pyrimidine via microwave cyclization Aminopyrazole + benzylidene malononitrile Microwave, solvent-free 87–95
2-Butyl-5-methyl derivative Direct cyclization NaOEt, reflux 70–85

Chemical Reactions Analysis

2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight Key Properties
2,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-Me, 5-Me 151.21 Higher solubility due to smaller alkyl groups
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-Me, 7-CF₃ ~215 (estimated) Enhanced metabolic stability (CF₃ group)
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-COOEt, 5-cyclopropyl, 7-CF₃ 331.1 Polar ester group improves aqueous solubility
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-isoPr, 5-Me, 7-Me 193.29 Branched isoPr group increases steric hindrance
Target Compound 2-Bu, 5-Me ~193 (estimated) Higher lipophilicity (logP) due to butyl chain

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase electronegativity, altering reactivity in electrophilic substitutions.

Reactivity and Stability

  • Hydrogenation Effects : Partial saturation in 4H,5H,6H,7H derivatives reduces aromaticity, increasing susceptibility to oxidation compared to fully aromatic pyrazolo[1,5-a]pyrimidines .
  • Substituent-Driven Reactivity :
    • Butyl Group : Electron-donating nature may favor electrophilic substitutions at position 6.
    • Trifluoromethyl Group : Electron-withdrawing effect directs reactions to positions 5 or 3 () .

Biological Activity

2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is notable for its unique structure, characterized by a fused pyrazole and pyrimidine ring system with a butyl group at the 2-position and a methyl group at the 5-position. Its structural features contribute to its diverse biological activities, particularly in cancer research and inflammation modulation.

  • Molecular Formula : C11_{11}H19_{19}N3_3
  • Molecular Weight : 193.28 g/mol
  • CAS Number : 1698763-58-4

Research indicates that this compound exhibits significant biological activity through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a potential therapeutic agent in oncology.

Anticancer Activity

The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • CDK Inhibition : By targeting CDKs, it effectively induces apoptosis in tumor cells.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability of several cancer types, including breast and colon cancer cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties by interacting with molecular targets involved in inflammatory pathways. This dual action makes it a candidate for further investigation in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals that this compound has distinct advantages due to its specific substituents that enhance solubility and bioavailability.

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineSimilar fused ring structureCDK inhibitor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains triazoleAnticancer properties
ThiazolopyrimidineContains thiazole ringAnticancer activity

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound. The synthesis often involves multi-step reactions starting from readily available pyrazole derivatives. The ability to modify substituents on the pyrimidine ring allows for the exploration of numerous derivatives with potentially improved pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound:

  • In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines.
  • In vivo Models : Animal studies indicated reduced tumor growth rates when treated with this compound compared to controls.
  • Inflammatory Models : Evaluated using carrageenan-induced paw edema models showed substantial anti-inflammatory effects.

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